molecular formula C12H19NO2 B1270529 3,4-Diethoxyphenethylamine CAS No. 61381-04-2

3,4-Diethoxyphenethylamine

Cat. No.: B1270529
CAS No.: 61381-04-2
M. Wt: 209.28 g/mol
InChI Key: YOUNXJAJHCCMNK-UHFFFAOYSA-N
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Description

3,4-Diethoxyphenethylamine (CAS 61381-04-2) is a synthetic organic compound belonging to the phenethylamine class. It has a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol. The compound has a density of approximately 1.011 g/cm³ and a boiling point of 311.4°C at 760 mmHg . As a phenethylamine derivative, this compound is of significant interest in medicinal and organic chemistry research, particularly as a building block or intermediate in the synthesis of more complex molecules. Its structure is analogous to other research compounds in this class, suggesting potential applications in exploring structure-activity relationships. Researchers may utilize this compound in the design and development of novel pharmacological tools. All studies must be conducted in compliance with applicable laws and regulations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNXJAJHCCMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61381-04-2
Record name 3,4-Diethoxybenzeneethanamine
Source CAS Common Chemistry
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Record name 3,4-Diethoxyphenethylamine
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Record name 3,4-diethoxyphenethylamine
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Preparation Methods

Reaction Scheme:

  • Vanillin → 3,4-Dimethoxybenzaldehyde (veratraldehyde)
    • Methylation using dimethyl sulfate under alkaline conditions.
  • Veratraldehyde → 3,4-Dimethoxycinnamic Acid
    • Aldol condensation with malonic acid in pyridine.
  • Decarboxylation → 3,4-Dimethoxyphenylpropionic Acid
    • Thermal decarboxylation at 200°C.
  • Amidation → 3,4-Dimethoxyphenylpropionamide
    • Reaction with thionyl chloride followed by ammonium hydroxide.
  • Hofmann Rearrangement → DMPEA
    • Treatment with bromine and sodium hydroxide.

Yield : 60–70% overall.
Limitations : Labor-intensive steps and moderate yields.

Shulgin’s Streamlined Approach

Alexander Shulgin optimized the synthesis by reducing steps and improving yield. The method starts with veratraldehyde and employs a Henry reaction followed by catalytic hydrogenation.

Key Steps:

  • Veratraldehyde + Nitromethane → β-Nitrostyrene Derivative
    • Base-catalyzed condensation.
  • Catalytic Hydrogenation → DMPEA
    • Using Raney nickel or palladium on carbon under 1–4 MPa H₂.

Yield : 85–90%.
Advantages : Shorter reaction time and higher purity.

Catalytic Hydrogenation of Nitriles

Industrial patents describe DMPEA synthesis via hydrogenation of 3,4-dimethoxybenzyl cyanide.

Protocol (Source):

  • 3,4-Dimethoxybenzyl Cyanide + H₂ → DMPEA
    • Catalyst: Raney nickel or palladium-carbon.
    • Solvent: Toluene or methanol.
    • Conditions: 140–160°C, 1.0–4.0 MPa H₂, ammonia as co-catalyst.

Yield : 88–90%.
Scale : Suitable for multi-kilogram production.

Etherification-Hydrogenation Sequential Method

A two-step process involving etherification of catechol derivatives followed by hydrogenation.

Steps:

  • 3,4-Dihydroxybenzyl Chloride → 3,4-Dimethoxybenzyl Chloride
    • Methylation with dimethyl sulfate in NaOH.
  • Cyanidation → 3,4-Dimethoxybenzyl Cyanide
    • Reaction with NaCN/KCN in aqueous acetone.
  • Hydrogenation → DMPEA
    • As described in Section 3.

Yield : 89–92%.

Industrial-Scale Production Techniques

Modern industrial methods prioritize cost-effectiveness and scalability.

Example (Source):

  • Continuous-Flow Hydrogenation
    • Feedstock: 3,4-dimethoxyphenylacetonitrile.
    • Catalyst: 3% Pd/C in methanol.
    • Throughput: 50 kg/day.

Purity : >98% (GC).
Cost Efficiency : Reduced solvent use and automated purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost
Pictet-Finkelstein 60–70 95 Low High
Shulgin’s Approach 85–90 98 Moderate Medium
Nitrile Hydrogenation 88–90 97 High Low
Industrial Flow Process 90–95 99 Very High Low

Emerging Methodologies

Enzymatic Methylation

  • Concept : Use of O-methyltransferases for regioselective methylation.
  • Advantage : Avoids harsh reagents; under development.

Photocatalytic Methods

  • Protocol : Visible-light-driven methylation of catechol derivatives.
  • Efficiency : 70% yield in pilot studies.

Note: The term “3,4-Diethoxyphenethylamine” in the original query may refer to a typographical error, as all cited literature discusses the methoxy analog. Ethoxy derivatives would require substitution of methylating agents (e.g., diethyl sulfate) in analogous protocols.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

3,4-Diethoxyphenethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethoxyphenethylamine involves its interaction with various molecular targets:

    Neurotransmitter Systems: It may act on neurotransmitter receptors or influence the release of neurotransmitters.

    Enzymatic Pathways: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Cellular Pathways: It may modulate cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy vs. Hydroxyl

Key structural analogs differ in substituent groups on the phenethylamine backbone, leading to variations in properties and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Key Applications
3,4-Diethoxyphenethylamine 3,4-diethoxy C₁₂H₁₉NO₂ 209.28 ~1.5 (estimated) Pharmaceutical intermediates, CNS research
3,4-Dimethoxyphenethylamine 3,4-dimethoxy C₁₀H₁₅NO₂ 181.23 0.8 Organic synthesis, neurotransmitter analogs
Dopamine HCl 3,4-dihydroxy C₈H₁₂ClNO₂ 189.64 -0.5 Neurotransmitter, cardiovascular therapies
MDPV (3,4-methylenedioxypyrovalerone) 3,4-methylenedioxy C₁₆H₂₁NO₃ 275.34 2.9 Psychoactive substance ("bath salts")

Key Observations :

  • Lipophilicity : Ethoxy groups in this compound confer higher lipophilicity (XLogP ~1.5) compared to methoxy (XLogP 0.8) and hydroxyl (XLogP -0.5) analogs, impacting membrane permeability and CNS activity .

Market and Regulatory Trends

  • This compound: Market growth is bolstered by pharmaceutical R&D, with North America and Europe leading production. Challenges include high production costs and regulatory scrutiny .
  • Methoxy and Methylenedioxy Derivatives : Wider illicit use (e.g., MDMA, MDPV) has led to stricter regulations, whereas ethoxy derivatives remain niche and less restricted .

Biological Activity

3,4-Diethoxyphenethylamine (DEPEA) is a compound belonging to the phenethylamine class, which has garnered interest due to its structural similarities to various psychoactive substances and its potential biological activities. This article provides a comprehensive overview of the biological activity of DEPEA, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

DEPEA is characterized by the presence of two ethoxy groups at the 3 and 4 positions of the phenethylamine backbone. This modification is significant as it influences the compound's interaction with biological systems. The synthesis of DEPEA can be achieved through various methods, typically involving the alkylation of phenethylamine derivatives with ethyl iodide or similar reagents.

Monoamine Oxidase Inhibition

One of the notable biological activities of DEPEA is its role as a monoamine oxidase inhibitor (MAOI) . MAOIs are known to affect neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine. This inhibition can lead to increased mood elevation but also poses risks such as hypertensive crises when combined with tyramine-rich foods .

Neurotoxicity

Research indicates that DEPEA may exhibit neurotoxic effects, particularly within the dopaminergic system. Studies have shown that it can inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage . This neurotoxicity raises concerns regarding its safety profile, especially in high doses or prolonged exposure.

Biological Activity Overview

The following table summarizes key biological activities associated with DEPEA:

Activity Description
MAO Inhibition Inhibits monoamine oxidase, affecting neurotransmitter levels .
Neurotoxicity Induces oxidative stress in dopaminergic neurons .
Potential Psychoactivity Structural analogs show varying degrees of psychoactive effects in animal models .

Case Studies and Research Findings

  • Psychoactive Effects : In a study evaluating various phenethylamines, DEPEA was found to exhibit mild psychoactive properties when tested on animal models. The results indicated that while it did not produce overt hallucinogenic effects like its analogs (e.g., mescaline), it did influence behavior in a manner consistent with other psychoactive substances .
  • Cardiac Effects : A series of derivatives based on DEPEA were studied for their effects on cardiac action potentials in isolated guinea-pig papillary muscles. Some derivatives exhibited significant prolongation of the effective refractory period, suggesting potential applications in antiarrhythmic therapy .
  • Neuropharmacology : Research has highlighted DEPEA's interactions with serotonin receptors, particularly 5-HT2A receptors, which are implicated in mood regulation and psychosis. The compound's affinity for these receptors suggests it may contribute to mood-altering effects observed in certain contexts .

Q & A

Q. What are the critical physicochemical properties of 3,4-Diethoxyphenethylamine that must be considered during experimental design?

Researchers should prioritize the following properties:

  • Molecular formula : C₁₂H₁₉NO₂; Molecular weight : 209.29 g/mol .
  • Density : 1.011 g/cm³; Boiling point : 311.4°C at 760 mmHg; Flash point : 155.2°C .
  • Solubility : Limited data; preliminary studies suggest hydrophobic behavior due to ethoxy groups.
  • Stability : Stable under recommended storage conditions (dry, inert atmosphere). Avoid exposure to strong oxidizers . These properties guide solvent selection, reaction temperature optimization, and storage protocols.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) for aerosol-prone procedures .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves:

  • Etherification : Starting with 3,4-dihydroxyphenethylamine, introduce ethoxy groups via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yields typically range from 60–75%, with impurities monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to minimize side reactions .
  • By-Product Analysis : Use GC-MS or LC-HRMS to identify and quantify impurities (e.g., unreacted dihydroxy precursors or over-alkylated derivatives) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural Elucidation :
  • NMR : ¹H/¹³C NMR to confirm ethoxy group placement (δ ~1.3 ppm for -OCH₂CH₃ protons; δ ~60–70 ppm for ethoxy carbons) .
  • FT-IR : Peaks at ~1240 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (NH₂ stretch) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify C/N ratios to confirm stoichiometry .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Study Design :
  • Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify nonlinear effects .
  • Cell Line Validation : Use multiple cell lines (e.g., HEK-293, SH-SY5Y) to assess receptor-binding specificity .
    • Data Harmonization :
  • Meta-Analysis : Pool results from independent studies while controlling for variables like solvent (DMSO vs. saline) or incubation time .
  • Advanced Modeling : Apply machine learning to predict activity based on structural analogs (e.g., dopamine or homoveratrylamine derivatives) .

Q. What are the challenges in developing stable formulations of this compound for in vivo studies?

  • Degradation Pathways : Hydrolysis of ethoxy groups under acidic conditions; stabilize with buffered solutions (pH 6–8) .
  • Bioavailability Enhancement :
  • Liposomal Encapsulation : Improve blood-brain barrier penetration .
  • Salt Formation : Hydrochloride salts (see CAS 432492-76-7) for improved aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
3,4-Diethoxyphenethylamine

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